molecular formula C7H7NO B13592673 2-(2-Isocyanoethyl)furan

2-(2-Isocyanoethyl)furan

Cat. No.: B13592673
M. Wt: 121.14 g/mol
InChI Key: MGNGYELRZCMVRS-UHFFFAOYSA-N
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Description

2-(2-Isocyanoethyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure containing one oxygen atom. The compound this compound is notable for its isocyanoethyl group attached to the furan ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isocyanoethyl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold catalysts . Another approach involves the use of palladium-catalyzed reactions to form the furan ring from enyne acetates . These methods often require precise control of reaction conditions, including temperature, pressure, and the presence of specific catalysts.

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the development of green chemistry approaches, such as the use of biomass-derived feedstocks, is gaining traction in the industrial synthesis of furans .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Isocyanoethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furanic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the isocyano group to amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-(2-Isocyanoethyl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isocyanoethyl)furan involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 2-(2-Isocyanoethyl)furan is unique due to its isocyanoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing novel pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-(2-isocyanoethyl)furan

InChI

InChI=1S/C7H7NO/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2

InChI Key

MGNGYELRZCMVRS-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCC1=CC=CO1

Origin of Product

United States

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